

BAY1082439 solubility in DMSO and other solvents

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Compound of Interest

Compound Name: BAY1082439

Cat. No.: B611978

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Application Notes and Protocols for BAY1082439

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY1082439 is a potent and selective, orally bioavailable inhibitor of phosphoinositide 3-kinase (PI3K) isoforms α , β , and δ .^[1] It has demonstrated significant activity in preclinical models of cancers with activated PI3K signaling, particularly those with loss of the tumor suppressor PTEN.^{[1][2]} These application notes provide detailed information on the solubility of **BAY1082439** in various solvents and protocols for its use in in vitro and in vivo studies.

Physicochemical Properties

- Molecular Formula: $C_{25}H_{30}N_6O_5$
- Molecular Weight: 494.54 g/mol
- Appearance: White to off-white solid powder

Solubility Data

The solubility of **BAY1082439** has been determined in a range of common laboratory solvents. The quantitative data is summarized in the table below for easy comparison. It is important to

note that for certain solvents, specific conditions such as sonication, heating, and pH adjustment are necessary to achieve the indicated solubility.

Solvent System	Concentration (mg/mL)	Molar Concentration (mM)	Conditions
Dimethyl Sulfoxide (DMSO)	5	10.11	Requires sonication and adjustment to pH 5 with HCl.[3] Note: The use of new, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[3]
0.1 M Hydrochloric Acid (HCl)	16.67	33.71	Requires sonication and warming/heating to 60°C.
50% PEG300 / 50% Saline	25	50.55	Forms a suspended solution; requires sonication.
Water	Insoluble	Insoluble	N/A

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **BAY1082439** in DMSO, suitable for most in vitro cell-based assays.

Materials:

- **BAY1082439** powder

- Anhydrous Dimethyl Sulfoxide (DMSO)
- 1 M Hydrochloric Acid (HCl)
- Sterile, conical-bottom microcentrifuge tubes
- Vortex mixer
- Bath sonicator
- Calibrated pipettes and sterile tips

Procedure:

- **Weighing the Compound:** Accurately weigh the desired amount of **BAY1082439** powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.945 mg of **BAY1082439**.
- **Solvent Addition:** Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the **BAY1082439** powder.
- **Initial Dissolution:** Vortex the mixture vigorously for 1-2 minutes to facilitate initial dissolution.
- **pH Adjustment:** Carefully add 1 M HCl dropwise while monitoring the pH until a pH of 5 is achieved. This step is crucial for enhancing solubility in DMSO.
- **Sonication:** Place the tube in a bath sonicator and sonicate for 10-15 minutes. The solution should become clear.
- **Sterilization (Optional):** If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
- **Aliquoting and Storage:** Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol 2: General Protocol for Determining Thermodynamic Solubility

This protocol outlines a general "shake-flask" method to determine the thermodynamic equilibrium solubility of **BAY1082439** in a solvent of interest.

Materials:

- **BAY1082439** powder
- Solvent of interest (e.g., phosphate-buffered saline, cell culture medium)
- Small glass vials with screw caps
- Orbital shaker or rotator
- Incubator or temperature-controlled water bath
- Centrifuge
- Syringes and 0.22 μm filters
- High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument for quantification

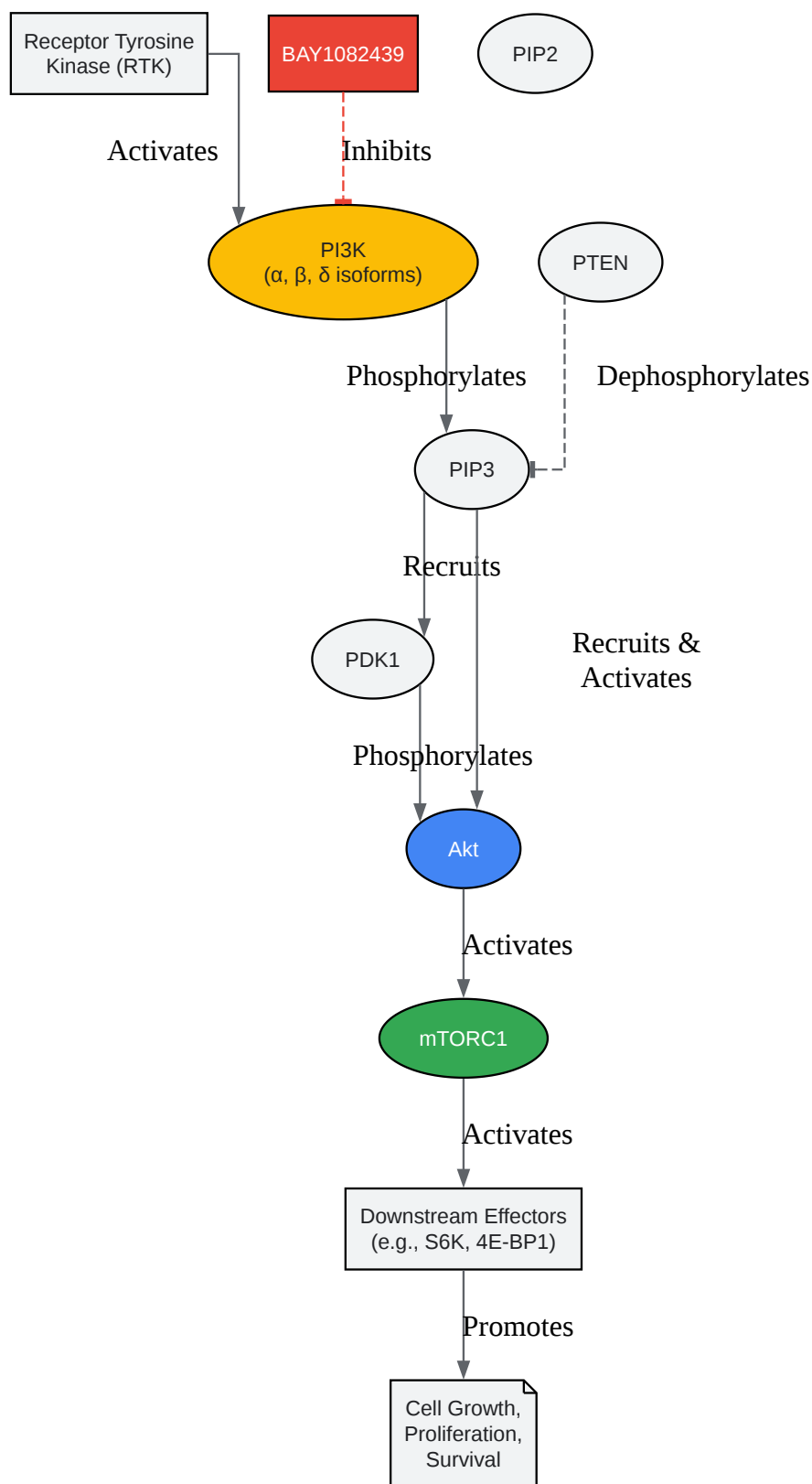
Procedure:

- **Sample Preparation:** Add an excess amount of **BAY1082439** powder to a glass vial. The excess solid should be clearly visible.
- **Solvent Addition:** Add a known volume of the solvent of interest to the vial.
- **Equilibration:** Tightly cap the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to equilibrate for 24-48 hours.
- **Phase Separation:** After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

- **Sample Collection and Filtration:** Carefully withdraw a sample from the supernatant, avoiding any undissolved solid. Immediately filter the sample through a 0.22 μm filter to remove any remaining solid particles.
- **Dilution:** Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
- **Quantification:** Analyze the concentration of **BAY1082439** in the diluted sample using a validated HPLC method or another appropriate quantitative technique.
- **Calculation:** Calculate the solubility by multiplying the measured concentration by the dilution factor.

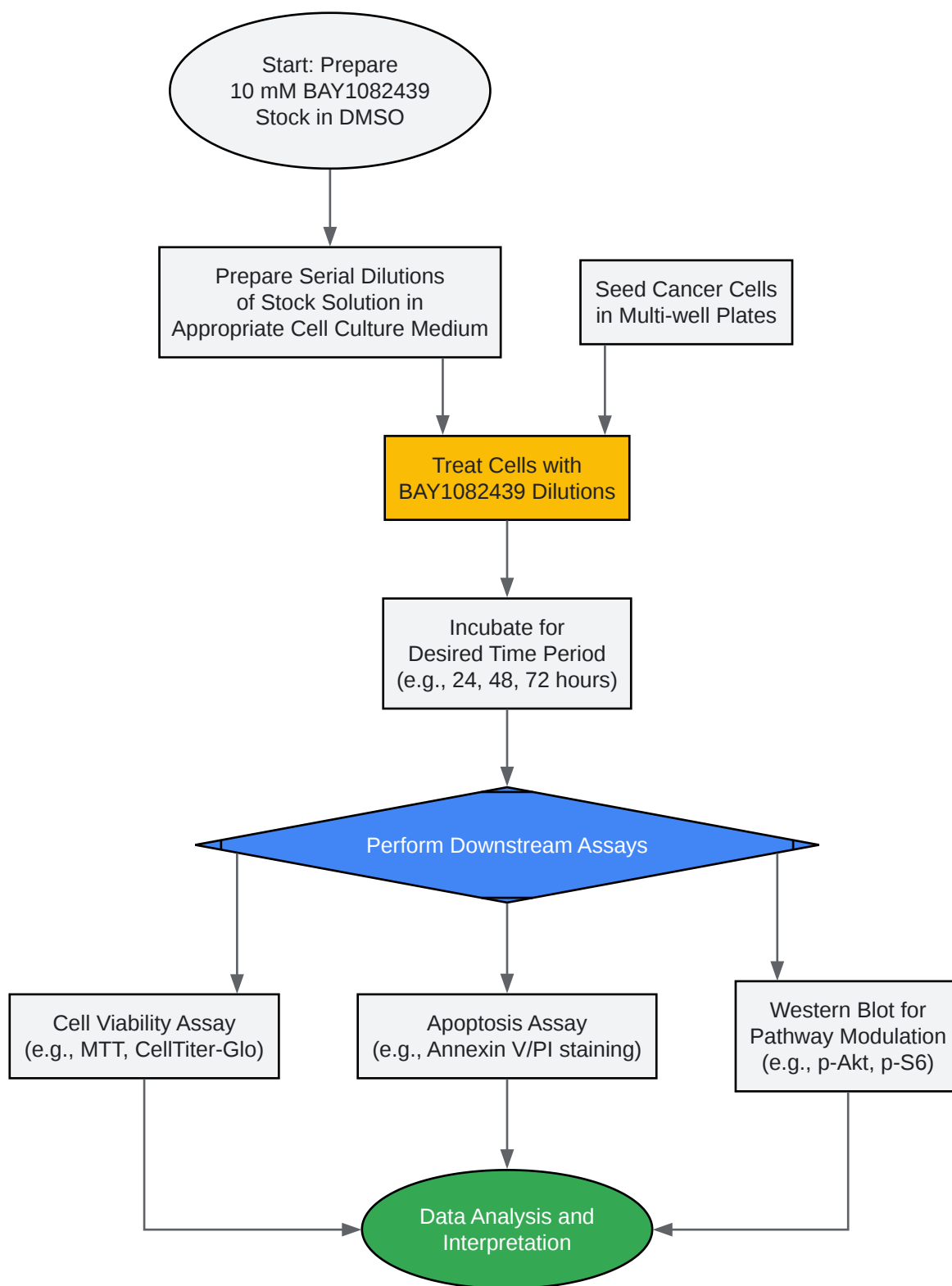
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the PI3K/Akt/mTOR signaling pathway targeted by **BAY1082439** and a general workflow for its application in in vitro studies.



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Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by **BAY1082439**.



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Caption: General Workflow for In Vitro Studies with **BAY1082439**.

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References

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